molecular formula C30H38Br2N2O2S3 B14061060 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole

Cat. No.: B14061060
M. Wt: 714.6 g/mol
InChI Key: AIXHUKDMTOIOTQ-UHFFFAOYSA-N
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Description

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole is a complex organic compound with significant applications in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in polymer semiconductors, particularly in photovoltaic solar cell devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-Dibromo-2,1,3-benzothiadiazole with N-Bromosuccinimide (NBS) in dichlorobenzene . This reaction is followed by further processing to introduce the 2-ethylhexyl groups, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of bromine atoms with other functional groups.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

    Substitution Reactions: Typically use reagents like organometallic compounds under palladium-catalyzed conditions.

    Oxidation Reactions: Often involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the sulfur atom in the thiadiazole ring.

Scientific Research Applications

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole involves its interaction with other molecules through its electron-rich thiophene rings and electron-deficient thiadiazole core. This interaction can lead to the formation of charge-transfer complexes, which are crucial for its function in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole stands out due to its unique combination of electron-rich and electron-deficient regions, which enhance its electronic properties and make it particularly suitable for use in organic electronic devices.

Properties

Molecular Formula

C30H38Br2N2O2S3

Molecular Weight

714.6 g/mol

IUPAC Name

4,7-bis(5-bromothiophen-2-yl)-5,6-bis(2-ethylhexoxy)-2,1,3-benzothiadiazole

InChI

InChI=1S/C30H38Br2N2O2S3/c1-5-9-11-19(7-3)17-35-29-25(21-13-15-23(31)37-21)27-28(34-39-33-27)26(22-14-16-24(32)38-22)30(29)36-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3

InChI Key

AIXHUKDMTOIOTQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC1=C(C2=NSN=C2C(=C1OCC(CC)CCCC)C3=CC=C(S3)Br)C4=CC=C(S4)Br

Origin of Product

United States

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